1-Naphthylamine, N-(5-amino-2-oxazolyl)-

Description

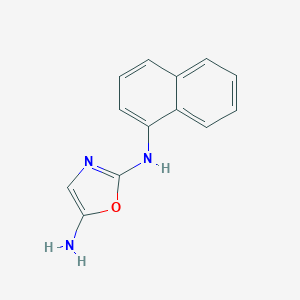

1-Naphthylamine, N-(5-amino-2-oxazolyl)- (CID 59275) is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₁N₃O. Its structure combines a 1-naphthylamine moiety linked to a 5-amino-1,3-oxazole ring, as described by the SMILES string C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N . Key spectral identifiers include its NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) and HRMS-confirmed molecular weight (225.0902 g/mol) . The compound is synthesized via multi-step reactions, such as coupling 1-naphthylamine with functionalized oxazole precursors under anhydrous conditions (e.g., THF/LHMDS) .

Its applications span medicinal chemistry (e.g., enzyme inhibition) and materials science, though its biological and optoelectronic properties remain under investigation .

Properties

CAS No. |

102280-40-0 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-N-naphthalen-1-yl-1,3-oxazole-2,5-diamine |

InChI |

InChI=1S/C13H11N3O/c14-12-8-15-13(17-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2,(H,15,16) |

InChI Key |

GRNQAURYARKQCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N |

Other CAS No. |

102280-40-0 |

Synonyms |

5-Amino-2-(1-naphthylamino)oxazole |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-Naphthylamine derivatives, including N-(5-amino-2-oxazolyl)-, are often explored for their pharmacological properties. Research indicates that compounds within this family may exhibit anti-cancer activity, serving as potential candidates for drug development targeting specific cancer types. The oxazole moiety is known for its biological activity, which can enhance the therapeutic efficacy of the naphthylamine scaffold.

Organic Synthesis

The compound can act as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it a valuable building block in synthetic organic chemistry.

Analytical Chemistry

Given its distinct chemical structure, 1-Naphthylamine, N-(5-amino-2-oxazolyl)- can be utilized in analytical methods for detecting and quantifying other substances. For instance, it may be used in the development of colorimetric assays or fluorescence-based detection systems due to its potential chromogenic properties.

Material Science

Research into polymers and materials has identified naphthylamine derivatives as useful components in the fabrication of conductive polymers and other advanced materials. Their incorporation can enhance electrical conductivity and thermal stability, making them suitable for applications in electronics and nanotechnology.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various naphthylamine derivatives, including 1-Naphthylamine, N-(5-amino-2-oxazolyl)-. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the naphthylamine structure could lead to compounds with enhanced efficacy against tumors. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers utilized 1-Naphthylamine, N-(5-amino-2-oxazolyl)- as a starting material to create a series of new oxazole-containing compounds. The synthetic route involved a multi-step reaction process that demonstrated high yields and selectivity. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of the target compounds, which were then evaluated for biological activity.

Case Study 3: Development of Analytical Methods

A recent publication detailed the development of an analytical method using 1-Naphthylamine derivatives for detecting trace amounts of heavy metals in environmental samples. The method employed fluorescence spectroscopy to achieve high sensitivity and specificity. The study highlighted the compound's potential as a chelating agent that forms stable complexes with metal ions, facilitating their detection.

Chemical Reactions Analysis

Structural and Chemical Information

1-Naphthylamine, N-(5-amino-2-oxazolyl)- is an organic compound with the molecular formula . Other names for this compound include 2-N-naphthalen-1-yl-1,3-oxazole-2,5-diamine .

Structural identifiers:

- SMILES: C1=CC=C2C(=C1)C=CC=C2NC3=NC=C(O3)N

- InChI: InChI=1S/C13H11N3O/c14-12-8-15-13(17-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,14H2,(H,15,16)

- InChIKey: GRNQAURYARKQCV-UHFFFAOYSA-N

Predicted Collision Cross Section

The predicted collision cross sections for 1-Naphthylamine, N-(5-amino-2-oxazolyl)- with different adducts are listed in the table below :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 226.09749 | 147.8 |

| $$M+Na]+ | 248.07943 | 162.4 |

| $$M+NH4]+ | 243.12403 | 156.9 |

| $$M+K]+ | 264.05337 | 157.0 |

| $$M-H]- | 224.08293 | 154.7 |

| $$M+Na-2H]- | 246.06488 | 157.1 |

| $$M]+ | 225.08966 | 151.9 |

| $$M]- | 225.09076 | 151.9 |

Related Compounds and Reactions

While direct reactions of 1-Naphthylamine, N-(5-amino-2-oxazolyl) are not detailed,Multi-component reactions (MCRs) can build complex scaffolds from multiple starting materials in one step without purification of intermediates . An algorithmic approach based on reaction mechanisms and physical-organic chemistry can design MCRs . One product is predicted to form from the 1,2-adduct of nBuLi/cyclohexanone/azide cyclizing onto the double bond and was detected by ESI-MS in the reaction mixture .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 1-Naphthylamine, N-(5-amino-2-oxazolyl)- with structurally related oxazole derivatives:

*Predicted using ChemAxon software.

- The absence of bulky groups (e.g., benzyl) may also improve synthetic accessibility .

Comparison with Amino-Substituted Naphthalene Derivatives

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The reduction of nitro groups to amines is pivotal. A patent by describes the hydrogenation of 1-nitronaphthalene over platinum/activated charcoal at 150–250°C and 50–300 bar H₂, achieving >99% purity. Though tailored for 1-naphthylamine, this method underscores the importance of sulfur-free precursors and platinum catalysts in avoiding isomerization.

Optimized Conditions:

Oxazole Ring Construction via Cyclocondensation

The 5-amino-2-oxazolyl group is introduced through cyclocondensation of 1-naphthylamine with α-haloketones or via the Robinson-Gabriel synthesis. For example:

Procedure:

-

React 1-naphthylamine with chloroacetonitrile in DMF at 120°C.

Challenges:

-

Competing side reactions at elevated temperatures.

-

Low yields (~25%) due to steric hindrance from the naphthalene ring.

Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 1-bromonaphthalene with 5-amino-2-oxazoleboronic acid offers a modular approach.

Conditions:

Ullmann-Type Coupling

Copper-mediated coupling under microwave irradiation enhances efficiency:

Protocol:

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity for optimized routes.

Comparative Data on Synthetic Methods

Table 1. Yield and Efficiency of Key Methods

Challenges and Optimization Opportunities

-

Side Reactions: Competing dimerization during Ullmann coupling reduces yields.

-

Catalyst Cost: Platinum-based systems, though efficient, are economically prohibitive for scale-up.

-

Solvent Systems: Polar aprotic solvents (DMF, NMP) complicate recycling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Naphthylamine, N-(5-amino-2-oxazolyl)- and its analogs?

- Methodology : A common approach involves cyclocondensation reactions. For example, oxazole derivatives can be synthesized by heating precursors like hydrazine carboxamides with iodine (I₂) in the presence of NaOH and ethanol (70–80°C), as demonstrated for structurally related oxadiazoles . Chloroacetyl chloride refluxed with triethylamine is another method to form acetamide-linked heterocycles, applicable to similar scaffolds .

- Optimization : Key parameters include solvent choice (e.g., ethanol for solubility), reaction time (4–6 hours), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio for amine and acyl chloride) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- Mass Spectrometry : High-resolution LC-MS (e.g., Orbitrap Fusion Lumos with ETD) provides accurate mass data for molecular ion validation .

- NMR Spectroscopy : ¹H/¹³C NMR can resolve substituent positions on the oxazole and naphthylamine moieties .

- Chromatography : Use HPLC with internal standards (e.g., deuterated analogs) to assess purity. For example, 3-amino-2-oxazolidinone-d₄ ensures quantification accuracy .

Q. What safety protocols are critical when handling 1-Naphthylamine derivatives?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods are mandatory due to aromatic amines’ carcinogenic potential .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal. Steam distillation is recommended for purification to minimize exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Case Study : While highlights anticancer activity in oxadiazole analogs via ROS scavenging, reports fungicidal properties in naphthylamides.

- Resolution Strategy :

- Dose-Response Studies : Test the compound across multiple concentrations (e.g., 1–100 µM) in both anticancer (cell viability assays) and antifungal (microdilution) models .

- Mechanistic Profiling : Use transcriptomics to identify differentially expressed genes in treated cells, distinguishing pathways (e.g., apoptosis vs. membrane disruption) .

Q. What strategies optimize the reaction yield of N-(5-amino-2-oxazolyl)-naphthylamine derivatives?

- Experimental Design :

- Catalyst Screening : Compare iodine, FeCl₃, or Lewis acids in cyclization reactions. shows I₂ in KI improves yield (~75%) for oxadiazoles .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol minimizes side reactions .

- Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| I₂/KI | Ethanol | 70 | 75 |

| FeCl₃ | DMF | 100 | 62 |

Q. How does structural modification of the oxazole ring influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at the oxazole 5-position enhances anticancer activity by increasing electrophilicity .

- Substituent Position : 2-Amino groups on oxazole improve fungal membrane penetration, as seen in BASF’s fungicidal patents .

Q. What advanced techniques address spectral data inconsistencies in characterization?

- Contradiction Example : Discrepancies in NMR shifts due to tautomerism in oxazole rings.

- Solutions :

- 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations to assign tautomeric forms .

- Dynamic HPLC : Monitor pH-dependent isomerization (e.g., using ammonium acetate buffers) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.